2-[(3-bromobenzyl)thio]-N-cyclohexylacetamide
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Description
The compound “2-[(3-bromobenzyl)thio]-N-cyclohexylacetamide” is an organic compound containing a bromobenzyl group, a thioether linkage, a cyclohexyl group, and an acetamide group .
Synthesis Analysis
While the exact synthesis pathway for this compound is not available, it might involve the reaction of a 3-bromobenzyl halide with a thiol group, followed by the reaction of the resulting thioether with cyclohexylamine and an acetyl group .Chemical Reactions Analysis
The compound might undergo various chemical reactions. For instance, the bromine atom on the benzyl group could potentially be replaced via nucleophilic substitution reactions . The thioether linkage might also be susceptible to oxidation reactions.Mechanism of Action
The mechanism of action of this compound is not known as it likely depends on its intended use or biological target. For example, if this compound is designed to interact with biological systems, the bromobenzyl group, thioether linkage, or acetamide group could potentially interact with specific proteins or enzymes .
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNOS/c16-13-6-4-5-12(9-13)10-19-11-15(18)17-14-7-2-1-3-8-14/h4-6,9,14H,1-3,7-8,10-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAGPUACXJXLEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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